Single 2‑Oxo vs. 2,4‑Dione Oxidation State: Divergent Biological Scaffold Destinations
The target compound bears a single oxo group at position 2, whereas its closest oxidation‑state analogue carries two oxo groups at positions 2 and 4 (tert‑butyl 2,4‑dioxo‑1,3,8‑triazaspiro[4.5]decane‑8‑carboxylate, CAS 183673‑70‑3). This one‑oxygen difference completely redirects downstream biological utility: the 2‑oxo scaffold is explicitly claimed as the core for somatostatin receptor 5 antagonists in Eli Lilly’s patent US 9,920,056 B2 [REFS‑1], while the 2,4‑dione analogue yielded the δ‑opioid agonist chemotype disclosed in JPET 2024 with an IC₅₀ of < 100 nM against the δ‑opioid receptor [REFS‑2]. Substituting the 2‑oxo building block with the 2,4‑dione analogue would therefore produce a compound designed for a fundamentally different target, compromising SAR‑guided lead optimization.
| Evidence Dimension | Oxidation state – biological scaffold destination |
|---|---|
| Target Compound Data | Single 2‑oxo; claimed core for somatostatin receptor 5 antagonists (US 9,920,056 B2) |
| Comparator Or Baseline | tert‑butyl 2,4‑dioxo‑1,3,8‑triazaspiro[4.5]decane‑8‑carboxylate (CAS 183673‑70‑3); δ‑opioid agonist chemotype (IC₅₀ < 100 nM, JPET 2024) |
| Quantified Difference | Qualitative orthogonal target engagement (SSTR5 vs. δ‑opioid receptor) driven by oxidation state |
| Conditions | Patent SAR landscape and in‑vitro pharmacology |
Why This Matters
Procuring the wrong oxidation‑state analogue would direct a medicinal chemistry program toward a completely different target class, invalidating structure‑based design hypotheses.
- [1] Eli Lilly and Company. 2‑Oxo‑1,3,8‑triazaspiro[4.5]decan‑3‑yl]carboxylic acid derivatives. US Patent US 9,920,056 B2, issued 2018‑03‑20. Available at: https://patents.google.com/patent/US9920056B2/en. View Source
- [2] Meqbil YJ, Aguilar J, Blaine AT et al. Identification of 1,3,8‑Triazaspiro[4.5]decane‑2,4‑dione Derivatives as a Novel δ‑Opioid Receptor‑Selective Agonist Chemotype. J Pharmacol Exp Ther. 2024;389(3):301‑309. doi:10.1124/jpet.123.001735. View Source
